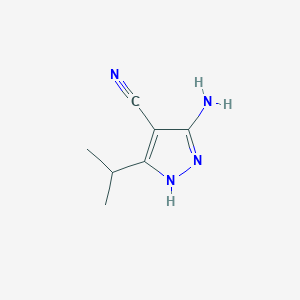

5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile

Overview

Description

5-Amino-3-isopropyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative. Pyrazole derivatives are an important group of organic compounds containing heterocyclic rings from which important medicinal, biological, and industrial properties have been reported . They have been reported to have properties such as antihyperglycemic, antibacterial, sedative-hypnotic, anti-inflammatory, antipyretic, and analgesic activities .

Synthesis Analysis

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been achieved through various methods. One such method involves the use of 4-Carboxy-1-sulfopyridin-1-ium monozinc (II) trichloride {[4CSPy]ZnCl3} as a new acidic catalyst in the process of anomeric based oxidative aromatization . Another method involves a one-pot, multicomponent protocol using alumina–silica-supported MnO2 as a recyclable catalyst in water .Molecular Structure Analysis

The molecular structure of 5-amino-1H-pyrazole-4-carbonitriles has been studied using various analyses such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy (MS) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles include anomeric based oxidative aromatization . The reaction involves several consecutive reactions, producing the target product without the need to separate the intermediates .Scientific Research Applications

Crystal Structure Analysis

The compound 5-amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, similar in structure to 5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile, has been studied for its crystal and molecular structure. The pyrazole ring in this compound is substituted with amino, carbonitrile, and 2-chloro-ethyl groups, with its crystal structure stabilized by intermolecular N-H…N and C-H…Cl interactions (Fathima et al., 2014).

Catalyst in Synthesis

Sodium ascorbate has been utilized as a catalyst for the green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles, demonstrating the compound's potential in environmentally friendly chemical processes (Kiyani & Bamdad, 2018).

Corrosion Inhibition

Research into pyranopyrazole derivatives, which are closely related to 5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile, has shown potential for mild steel corrosion inhibition in acidic solutions. This highlights the compound's possible application in materials science and engineering (Yadav et al., 2016).

Electronic Properties and Fullerene Interaction

The electronic properties of a fluoropyrazolecarbonitrile derivative, similar in structure to 5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile, have been studied. The focus was on identifying interactions with fullerene molecules, suggesting potential applications in materials science and nanotechnology 2022 source.

Synthesis of Hybrid Molecules

5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, a closely related compound, has been used to form hybrid molecules combining nicotinonitrile and pyrazole units. This synthesis approach has potential applications in the development of new chemical entities (Dotsenko et al., 2020).

Antiviral Activity

A derivative of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile has shown promising antiviral activity against herpes simplex virus type-1, indicating potential medicinal chemistry applications (Rashad et al., 2009)

Mechanism of Action

The mechanism of action in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles involves the reaction of the intermediate with the acidic part of the catalyst. Through the anomeric effect and vinylogous anomeric effect in the intermediate, the product is prepared and one molecule of H2 is released .

Future Directions

Given the significant medicinal, biological, and industrial properties of pyrazole derivatives, there is a continuous need for new methods for the synthesis of these compounds . Future research may focus on developing more efficient and environmentally friendly synthesis methods, as well as exploring the potential applications of these compounds in various fields.

properties

IUPAC Name |

3-amino-5-propan-2-yl-1H-pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-4(2)6-5(3-8)7(9)11-10-6/h4H,1-2H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJFTKKSKNDXEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663602 | |

| Record name | 3-Amino-5-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-3-isopropyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

476371-64-9 | |

| Record name | 3-Amino-5-(propan-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]-4-(4-nitrophenyl)piperazin-1-amine](/img/structure/B1655920.png)

![2-Naphthalenol, 1-[[4-(diethylamino)phenyl]azo]-](/img/structure/B1655923.png)

![5-(Carbamoylamino)-2-[[2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid](/img/structure/B1655931.png)

![N-Methyl-N-[(pyridin-4-yl)methyl]guanidine](/img/structure/B1655938.png)

![N''-[(2,6-Difluorophenyl)methyl]guanidine](/img/structure/B1655941.png)